molecular formula C13H13NO2 B14639753 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone CAS No. 53427-77-3

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone

Katalognummer: B14639753
CAS-Nummer: 53427-77-3
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: XMDITNSOBKTMIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone is an organic compound that belongs to the class of pyridones Pyridones are heterocyclic compounds containing a pyridine ring with a ketone group This specific compound is characterized by a methyl group at the 5th position, a methoxylphenyl group at the 1st position, and a pyridone core structure

Vorbereitungsmethoden

The synthesis of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyridone ring. The reaction conditions typically include:

    Reagents: 4-methoxybenzaldehyde, methyl acetoacetate, base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Wissenschaftliche Forschungsanwendungen

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-2-pyridone: Lacks the methyl group at the 5th position, which may affect its chemical reactivity and biological activity.

    5-methyl-2-pyridone: Lacks the methoxylphenyl group, resulting in different chemical properties and applications.

    4-methoxyphenyl-2-pyridone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

53427-77-3

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-5-methylpyridin-2-one

InChI

InChI=1S/C13H13NO2/c1-10-3-8-13(15)14(9-10)11-4-6-12(16-2)7-5-11/h3-9H,1-2H3

InChI-Schlüssel

XMDITNSOBKTMIO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.